molecular formula C21H17N3O B14629736 1H-1,2,4-Triazole, 3-(4-methylphenyl)-1,5-diphenyl-, 2-oxide CAS No. 54214-62-9

1H-1,2,4-Triazole, 3-(4-methylphenyl)-1,5-diphenyl-, 2-oxide

Cat. No.: B14629736
CAS No.: 54214-62-9
M. Wt: 327.4 g/mol
InChI Key: QWBIEQYINTYHQI-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazole, 3-(4-methylphenyl)-1,5-diphenyl-, 2-oxide is a heterocyclic compound that contains a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,2,4-Triazole, 3-(4-methylphenyl)-1,5-diphenyl-, 2-oxide typically involves cyclization reactionsThis reaction can be catalyzed by copper or ruthenium, and it proceeds under mild conditions, often in a mixture of acetonitrile and water .

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1H-1,2,4-Triazole, 3-(4-methylphenyl)-1,5-diphenyl-, 2-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The triazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution can introduce various functional groups into the triazole ring.

Scientific Research Applications

1H-1,2,4-Triazole, 3-(4-methylphenyl)-1,5-diphenyl-, 2-oxide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s biological activity makes it a candidate for drug development and biochemical studies.

    Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: The compound can be used in the development of advanced materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazole, 3-(4-methylphenyl)-1,5-diphenyl-, 2-oxide involves its interaction with molecular targets and pathways. The triazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Uniqueness: 1H-1,2,4-Triazole, 3-(4-methylphenyl)-1,5-diphenyl-, 2-oxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

54214-62-9

Molecular Formula

C21H17N3O

Molecular Weight

327.4 g/mol

IUPAC Name

5-(4-methylphenyl)-1-oxido-2,3-diphenyl-1,2,4-triazol-1-ium

InChI

InChI=1S/C21H17N3O/c1-16-12-14-18(15-13-16)21-22-20(17-8-4-2-5-9-17)23(24(21)25)19-10-6-3-7-11-19/h2-15H,1H3

InChI Key

QWBIEQYINTYHQI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=[N+](N(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4)[O-]

Origin of Product

United States

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